molecular formula C8H17N3O B1347081 4-(Ethylamino)piperidine-4-carboxamide CAS No. 84100-54-9

4-(Ethylamino)piperidine-4-carboxamide

カタログ番号 B1347081
CAS番号: 84100-54-9
分子量: 171.24 g/mol
InChIキー: AVEQCXBQACLXDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Ethylamino)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 84100-54-9 . It has a molecular weight of 171.24 . This compound is a white to off-white powder or crystals . It is also known as 1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide .


Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-de-chlorination and amino-de-alkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .


Molecular Structure Analysis

The molecular formula of “4-(Ethylamino)piperidine-4-carboxamide” is C8H17N3O . The InChI Code is 1S/C8H17N3O/c1-2-11-8(7(9)12)3-5-10-6-4-8/h10-11H,2-6H2,1H3,(H2,9,12) .


Physical And Chemical Properties Analysis

“4-(Ethylamino)piperidine-4-carboxamide” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

科学的研究の応用

  • Chemical Synthesis and Reactivity : 4-(Ethylamino)piperidine-4-carboxamide and its derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions (Takács et al., 2014). This process is significant in organic synthesis for creating carboxamide compounds.

  • Antiproliferative Properties : A study discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds showed promise in inhibiting cell proliferation in cancer research (Krasavin et al., 2014).

  • Hydrogen Storage Applications : Substituted piperidines, including 4-(Ethylamino)piperidine-4-carboxamide, have been evaluated for their potential as reversible organic hydrogen storage liquids for hydrogen-powered fuel cells. These compounds showed increased rates of catalytic dehydrogenation, a crucial feature for efficient hydrogen storage (Cui et al., 2008).

  • Solid-phase Synthesis : The compound has been used in solid-phase synthesis, particularly in developing 4-biaryl-piperidine-4-carboxamides. This method allows for the incorporation of diverse chemical structures into a GPCR-directed scaffold, essential in drug discovery (Zhu et al., 2006).

  • Anticancer Activity : Certain derivatives of 4-(Ethylamino)piperidine-4-carboxamide have been synthesized and evaluated as potential anticancer agents. These compounds have shown promising results in inhibiting in vivo angiogenesis and demonstrating DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

  • HIV-1 Reverse Transcriptase Inhibitors : Piperidine-4-yl-aminopyrimidines, including 4-(Ethylamino)piperidine-4-carboxamide derivatives, have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. These compounds demonstrated potent activity against a range of NNRTI-resistant mutant viruses (Tang et al., 2010).

  • Drug Metabolism and Pharmacokinetics : Research has been conducted on the metabolism and pharmacokinetics of specific cannabinoid receptor antagonists derived from 4-(Ethylamino)piperidine-4-carboxamide. This study provided insights into the metabolic pathways and the role of CYP3A4/3A5 in the metabolism of these compounds (Miao et al., 2012).

Safety And Hazards

This compound has several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 . It is recommended to keep it in a dark place, under an inert atmosphere, at room temperature .

Relevant Papers

The synthesis, characterization, and biological evaluation of piperidine-4-carboxamide derivatives in mice have been discussed in a paper . The paper presents the synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide via amino-de-chlorination and amino-de-alkoxylation reactions . The synthesized derivatives were found to be potent dopamine reuptake inhibitors and were also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed .

特性

IUPAC Name

4-(ethylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-11-8(7(9)12)3-5-10-6-4-8/h10-11H,2-6H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEQCXBQACLXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCNCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232984
Record name 4-(Ethylamino)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylamino)piperidine-4-carboxamide

CAS RN

84100-54-9
Record name 4-(Ethylamino)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84100-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylamino)piperidine-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 84100-54-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Ethylamino)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(ethylamino)piperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-4-ethylaminopiperidine-4-carboxylic acid amide (I-1A-1f; 7.39 g, 28.3 mmol) in methanol (100 ml) was added 20% Pd(OH)2 on carbon (50% water; 1.48 g). The mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature overnight. The mixture was filtered through a pad of Celite®, and then concentrated to give a colorless solid I-1A-1g (4.84 g, quantitative): +APcI MS (M+1) 172.2; 1H NMR (400 MHz, CD2Cl2) δ 2.89 (ddd, J=12.9, 8.7, 3.3 Hz, 2H), 2.75 (ddd, J=12.9, 6.6, 3.7 Hz, 2H), 2.45 (q, J=7.2 Hz, 2H), 1.95 (ddd, J=13.7, 8.3, 3.7 Hz, 2H), 1.55 (ddd, J=13.7, 6.6, 3.3 Hz, 2h), 1.08 (t, J=7.1 Hz, 3H).
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.48 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethylamino)piperidine-4-carboxamide
Reactant of Route 2
4-(Ethylamino)piperidine-4-carboxamide
Reactant of Route 3
4-(Ethylamino)piperidine-4-carboxamide
Reactant of Route 4
4-(Ethylamino)piperidine-4-carboxamide
Reactant of Route 5
4-(Ethylamino)piperidine-4-carboxamide
Reactant of Route 6
4-(Ethylamino)piperidine-4-carboxamide

Citations

For This Compound
25
Citations
Z Miao, H Sun, J Liras, C Prakash - Drug Metabolism and Disposition, 2012 - ASPET
The disposition of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H- purin-6-yl)-4-(ethylamino)-piperidine-4-carboxamide (CP-945,598), an orally active antagonist of the cannabinoid CB1 …
Number of citations: 10 dmd.aspetjournals.org
Z Miao, DO Scott, DA Griffith, R Day… - Drug metabolism and …, 2011 - ASPET
1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide (CP-945,598) is an orally active antagonist of the cannabinoid CB-1 receptor that …
Number of citations: 3 dmd.aspetjournals.org
JA Ragan, DE Bourassa, J Blunt, D Breen… - … Process Research & …, 2009 - ACS Publications
Development of an efficient bond-forming sequence and optimization of reaction conditions are described for the synthesis of CP-945,598-01 (1·HCl), a CB 1 antagonist in clinical …
Number of citations: 12 pubs.acs.org
HJ Seo, MJ Kim, SH Lee, SH Lee, ME Jung… - Bioorganic & medicinal …, 2010 - Elsevier
Numerous research groups have been engaged in searching for novel CB1 receptor antagonists, since SR141716A (rimonabant), a CB1 receptor antagonist, proved to be efficacious in …
Number of citations: 36 www.sciencedirect.com
R Sharma, H Sun, DW Piotrowski, TF Ryder… - Drug Metabolism and …, 2012 - ASPET
The disposition of 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200), a dipeptidyl peptidase IV inhibitor that progressed to …
Number of citations: 28 dmd.aspetjournals.org
A Fulp, K Bortoff, H Seltzman, Y Zhang… - Journal of medicinal …, 2012 - ACS Publications
Antagonists of cannabinoid receptor 1 (CB1) have potential for the treatment of several diseases such as obesity, liver disease, and diabetes. Recently, development of several CB1 …
Number of citations: 68 pubs.acs.org
H Sun, DW Piotrowski, STM Orr, JS Warmus… - PLoS …, 2018 - journals.plos.org
Two chemotypes were examined in vitro with CYPs 3A4 and 2C19 by molecular docking, metabolic profiles, and intrinsic clearance deuterium isotope effects with specifically …
Number of citations: 24 journals.plos.org
PW Fan, D Zhang, JS Halladay, JP Driscoll… - Drug metabolism and …, 2016 - ASPET
The significant roles that cytochrome P450 (P450) and UDP-glucuronosyl transferase (UGT) enzymes play in drug discovery cannot be ignored, and these enzyme systems are …
Number of citations: 32 dmd.aspetjournals.org
T Lowin, M Apitz, S Anders, RH Straub - Arthritis research & therapy, 2015 - Springer
Introduction The endocannabinoid system modulates function of immune cells and mesenchymal cells such as fibroblasts, which contribute to cartilage destruction in rheumatoid …
Number of citations: 86 link.springer.com
J Lee, HJ Seo, SH Lee, J Kim, ME Jung, SH Lee… - Bioorganic & medicinal …, 2010 - Elsevier
Structure–activity relationship studies in a series of diarylpyrazolyl thiadiazoles identified cannabinoid-1 receptor antagonists with excellent potency and selectivity. Based on its …
Number of citations: 12 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。